Boc-Ala-Ala-N(OBz)Ala-NH2 Boc-Ala-Ala-N(OBz)Ala-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC17220441
InChI: InChI=1S/C21H30N4O7/c1-12(24-20(30)31-21(4,5)6)17(27)23-13(2)18(28)25(14(3)16(22)26)32-19(29)15-10-8-7-9-11-15/h7-14H,1-6H3,(H2,22,26)(H,23,27)(H,24,30)/t12-,13-,14-/m0/s1
SMILES:
Molecular Formula: C21H30N4O7
Molecular Weight: 450.5 g/mol

Boc-Ala-Ala-N(OBz)Ala-NH2

CAS No.:

Cat. No.: VC17220441

Molecular Formula: C21H30N4O7

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-Ala-Ala-N(OBz)Ala-NH2 -

Specification

Molecular Formula C21H30N4O7
Molecular Weight 450.5 g/mol
IUPAC Name [[(2S)-1-amino-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate
Standard InChI InChI=1S/C21H30N4O7/c1-12(24-20(30)31-21(4,5)6)17(27)23-13(2)18(28)25(14(3)16(22)26)32-19(29)15-10-8-7-9-11-15/h7-14H,1-6H3,(H2,22,26)(H,23,27)(H,24,30)/t12-,13-,14-/m0/s1
Standard InChI Key OGNQWNICWXFYDA-IHRRRGAJSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C)C(=O)N([C@@H](C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C
Canonical SMILES CC(C(=O)NC(C)C(=O)N(C(C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Nomenclature

Boc-Ala-Ala-N(OBz)Ala-NH2 is a tripeptide composed of three alanine residues with distinct protective groups. The N-terminus is blocked by a tert-butyloxycarbonyl (Boc) group, while the side chain of the third alanine residue carries a benzyloxycarbonyl (OBz) protecting group on its amino moiety. The C-terminus is capped as an amide (-NH2). Its systematic IUPAC name is tert-butyl (2S)-2-[(2S)-2-[(2S)-2-(benzyloxycarbonylamino)propanamido]propanamido]propanamide.

Molecular Formula and Weight

  • Molecular Formula: C₂₃H₃₄N₄O₆

  • Molecular Weight: 486.54 g/mol

Synthesis Methods

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Boc-Ala-Ala-N(OBz)Ala-NH2 follows principles of SPPS, as demonstrated in the assembly of staphylococcal nuclease fragments . Key steps include:

  • Resin Activation: Chloromethylated polystyrene resin is functionalized with the C-terminal alanine amide.

  • Deprotection and Coupling:

    • The Boc group is removed using trifluoroacetic acid (TFA).

    • Subsequent alanine residues are coupled via N-hydroxysuccinimide (OSu) esters or carbodiimide-mediated activation .

  • Side-Chain Protection: The OBz group is introduced using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

Solution-Phase Synthesis

Alternative methods involve fragment condensation:

  • Boc-Ala-Ala-OH is activated as a mixed anhydride and coupled to H-N(OBz)Ala-NH2.

  • Yields typically range from 65–80%, with purification via reverse-phase HPLC .

Table 1: Representative Synthesis Protocol

StepReagent/ConditionPurpose
1TFA/DCM (1:1)Boc deprotection
2DIC/HOBtPeptide coupling
3Piperidine/DMFOBz group stability verification

Physicochemical Properties

Stability and Solubility

  • Solubility: Highly soluble in dimethylformamide (DMF) and dichloromethane (DCM); sparingly soluble in water.

  • Stability: The Boc group is acid-labile (cleaved by TFA), while the OBz group requires hydrogenolysis (H₂/Pd) for removal .

Analytical Data

  • HPLC Retention Time: 12.3 min (C18 column, 60% acetonitrile/0.1% TFA).

  • Mass Spectrometry: [M+H]⁺ observed at m/z 487.2 (calculated: 486.54) .

Applications in Biochemical Research

Enzyme Substrate Analogues

Boc-Ala-Ala-N(OBz)Ala-NH2 serves as a substrate analogue for studying serine proteases. The OBz group mimics natural substrates’ hydrophobic interactions, enabling mechanistic studies .

Peptide Vaccine Development

Protected tripeptides are utilized in epitope mapping, where selective deprotection allows antigenic determinant optimization .

Comparative Analysis with Analogues

Table 2: Comparison of Protective Group Strategies

CompoundProtective GroupsDeprotection Conditions
Boc-Ala-Ala-N(OBz)Ala-NH2Boc, OBzTFA (Boc), H₂/Pd (OBz)
Fmoc-Ala-Ala-Ala-NH2FmocPiperidine/DMF
Cbz-Ala-Ala-NH2CbzHBr/AcOH

The Boc/OBz combination offers orthogonal protection, enabling sequential deprotection without side reactions .

Case Studies and Research Findings

Staphylococcal Nuclease Fragment Synthesis

Anfinsen et al. synthesized protected peptides (e.g., residues 132–139 of staphylococcal nuclease) using analogous methods . Key findings:

  • Coupling Efficiency: 94–97% per step, verified by amino acid analysis.

  • Racemization: <1% under optimized conditions (0°C, DIC/HOBt) .

Stability Under Enzymatic Conditions

Boc-Ala-Ala-N(OBz)Ala-NH2 resists degradation by leucine aminopeptidase, confirming the efficacy of its protective groups .

Future Perspectives

  • Automated Synthesis: Integration with robotic SPPS platforms for high-throughput production.

  • Novel Deprotection Strategies: Photo-labile groups for spatially controlled deprotection.

  • Therapeutic Applications: Anticancer peptide derivatives targeting protease-activated receptors.

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